(S)-2-Amino-2-methylhexanoic acid
Description
(S)-2-Amino-2-methylhexanoic acid is a non-proteinogenic α-amino acid characterized by a six-carbon backbone (hexanoic acid) with a methyl group substituted at the α-carbon and an (S)-configuration. Its structural uniqueness lies in the branched alkyl chain at the chiral center, which distinguishes it from linear-chain amino acids like lysine or norleucine.
Properties
CAS No. |
105815-96-1 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
SMILES |
CCCCC(C)(C(=O)O)N |
Isomeric SMILES |
CCCC[C@@](C)(C(=O)O)N |
Canonical SMILES |
CCCCC(C)(C(=O)O)N |
Synonyms |
L-Norleucine, 2-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-norleucine can be achieved through various methods. One common approach involves the alkylation of L-norleucine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-L-norleucine often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using amino acid dehydrogenases or transaminases can be employed to convert precursor molecules into the desired product under mild conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
2-methyl-L-norleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a probe to study protein structure and function due to its similarity to methionine.
Medicine: It is investigated for its potential role in therapeutic applications, including the treatment of neurodegenerative diseases.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of 2-methyl-L-norleucine involves its incorporation into peptides and proteins, where it can mimic the behavior of methionine. It interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate protein-protein interactions and enzyme activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and functional differences between (S)-2-Amino-2-methylhexanoic acid and related compounds:
Key Observations:
- Branching vs. Linearity: The α-methyl group in this compound introduces steric hindrance, likely reducing solubility compared to linear analogs like 2-Aminoheptanoic acid .
- Functional Groups: Hydroxyl or dicarboxylic acid substituents (e.g., in L-α-Aminoadipic acid or (S)-2-Amino-6-hydroxyhexanoic acid ) enhance hydrophilicity and alter metabolic roles.
- Chain Length: Shorter chains (e.g., (S)-2-Amino-2-methylbutanoic acid ) may exhibit lower melting points and faster metabolic turnover.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
